4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGTDTXGJWDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introducing a nitro group to the benzene ring.
Sulfonation: Adding a sulfonyl group to the chlorophenyl ring.
Esterification: Forming the ester linkage between the nitrobenzyl and chlorobenzenecarboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
| Property/Feature | Target Compound | 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic Acid |
|---|---|---|
| Nitro Position | 3-nitro | 2-nitro |
| Functional Group | Ester (benzyl 3-chlorobenzoate) | Carboxylic acid |
| Chloro Substituents | 4-chlorophenyl (sulfanyl), 3-chlorobenzoate | 4-chlorophenyl (sulfanyl) |
| Hypothetical Solubility | Lower (ester group increases lipophilicity) | Higher (ionizable carboxylic acid) |
| Metabolic Stability | Likely slower hydrolysis | Faster deactivation via acid metabolism |
The nitro group’s position alters electronic effects on the aromatic ring. In contrast, a 2-nitro group could sterically hinder adjacent substituents, influencing binding affinity .
Functional Group Variations: Ester vs. Carboxylic Acid
The ester group in the target compound contrasts with the carboxylic acid in 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid . Esters generally exhibit higher lipophilicity, enhancing membrane permeability but reducing water solubility. Carboxylic acids, being ionizable, often show improved aqueous solubility and faster metabolic clearance via hydrolysis or conjugation . For example, Levocetirizine (a 4-chlorophenyl-containing antihistamine) utilizes a carboxylic acid group for enhanced bioavailability and rapid renal excretion .
Substituent Effects: Chloro and Sulfanyl Groups
The 4-chlorophenylsulfanyl group is a common pharmacophore in bioactive molecules, contributing to hydrophobic interactions and π-stacking. In Levocetirizine, the 4-chlorophenyl group enhances binding to histamine H1 receptors . The sulfanyl linkage in the target compound may introduce metabolic susceptibility to oxidation, forming sulfoxides or sulfones, which could alter activity .
Computational Insights and Limitations
While experimental data are sparse, density functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), could predict thermochemical properties (e.g., bond dissociation energies, dipole moments) and correlation energies for the target compound . For instance:
- Electron Density Analysis : The nitro and chloro groups may create regions of high electron deficiency, affecting redox behavior.
- Solubility Prediction : Group contribution methods or COSMO-RS simulations could estimate solubility differences between the ester and acid analogs.
However, such predictions require validation with experimental crystallographic data (e.g., via SHELX refinement ), which are currently unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
